molecular formula C9H9ClO2 B3056895 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one CAS No. 7507-88-2

1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one

Cat. No.: B3056895
CAS No.: 7507-88-2
M. Wt: 184.62 g/mol
InChI Key: XJSBYHFWKLPSOT-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one (CAS: 7507-88-2, molecular formula: C₉H₉ClO₂, molecular weight: 184.62 g/mol) is a substituted acetophenone derivative featuring a chlorine atom at position 3, a hydroxyl group at position 2, and a methyl group at position 5 on the aromatic ring. This compound is a key intermediate in pharmaceutical and agrochemical synthesis, though its specific applications remain underexplored in publicly available literature .

Synthesis and Structural Considerations: The synthesis of this compound has been historically misreported. Early literature erroneously assigned its structure to 1-(2-chloro-6-hydroxy-4-methylphenyl)ethanone, which was later corrected to 5-chloro-2-hydroxy-4-methylacetophenone in the original publication .

Properties

IUPAC Name

1-(3-chloro-2-hydroxy-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSBYHFWKLPSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30322505
Record name 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7507-88-2
Record name NSC401441
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401441
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30322505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation with Chloroacetyl Chloride

The Friedel-Crafts acylation remains a cornerstone for synthesizing substituted acetophenones. In this approach, 3-methylcatechol (3,4-dihydroxytoluene) reacts with chloroacetyl chloride under anhydrous conditions. Phosphorus oxychloride (POCl₃) serves as both a catalyst and dehydrating agent, facilitating the formation of the acetylated intermediate. The reaction proceeds in benzene under reflux for 31 hours in a nitrogen atmosphere.

Reaction Conditions:

  • Reactants: 3-Methylcatechol (54 g), chloroacetic acid (47.3 g), POCl₃ (28 g)
  • Solvent: Benzene
  • Temperature: Reflux (~80°C)
  • Time: 31 hours

Post-reaction, the mixture is treated with carbon tetrachloride to precipitate the crude product. Purification via recrystallization from water yields w-chloro-3,4-dihydroxy-5-methylacetophenone. While this method directly introduces the acetyl group, regioselectivity challenges arise due to competing ortho/para-directing effects of hydroxyl groups. Adapting this protocol to target 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one would require substituting 3-methylcatechol with 2-hydroxy-5-methylphenol to align substituent positions.

Nitration and Reduction Sequence

Nitration of pre-formed acetophenone derivatives offers a pathway to introduce nitro groups, which can subsequently be reduced or displaced. A representative procedure involves treating 1-(5-chloro-2-hydroxy-4-methylphenyl)ethan-1-one with sodium nitrite (NaNO₂) in concentrated sulfuric acid at 0°C.

Key Steps:

  • Nitration:
    • Reactants: 1-(5-Chloro-2-hydroxy-4-methylphenyl)ethan-1-one (1 g, 5.42 mmol), NaNO₂ (690 mg)
    • Conditions: H₂SO₄ (5 mL), 0°C, 0.5 hours
    • Workup: Quenching with ice, extraction with ethyl acetate, column chromatography (petroleum ether:ethyl acetate = 10:1)
    • Yield: 62%

The nitro group at position 3 facilitates subsequent functionalization. Reduction using hydrogen gas over palladium-charcoal or catalytic hydrogenation could yield amino intermediates, though direct conversion to chloro derivatives remains unexplored in the literature.

Sulfonation-Cleavage Strategy

This two-step method leverages sulfonation to protect hydroxyl groups during nitration, followed by cleavage to regenerate the phenol.

Procedure Overview:

  • Sulfonation:
    • 4-Chloro-2-methylphenol reacts with methanesulfonic acid chloride in pyridine to form 4-chloro-2-methylphenyl methanesulfonate.
  • Nitration:
    • The sulfonated intermediate is treated with HNO₃/H₂SO₄ at 0°C, introducing a nitro group at position 5.
  • Cleavage:
    • Acidic (HCl, 80°C) or alkaline (NaOCH₃/MeOH) conditions remove the methanesulfonyl group, yielding 4-chloro-2-methyl-5-nitrophenol.

Adapting this method to synthesize the target compound would require starting with 2-hydroxy-5-methylphenol and modifying nitration conditions to position the chloro group at carbon 3.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Conditions Yield Limitations
Friedel-Crafts 3-Methylcatechol Chloroacetyl chloride Reflux, 31 h ~44%* Regioselectivity challenges
Nitration Chloro-hydroxyphenyl ketone NaNO₂, H₂SO₄ 0°C, 0.5 h 62% Requires pre-functionalization
Sulfonation 4-Chloro-2-methylphenol Methanesulfonyl chloride 0°C (nitration) 89%† Multi-step, purification needs

*Calculated from 24 g product from 54 g 3-methylcatechol (MW 124.14 g/mol → 0.435 mol; product MW 184.62 g/mol → 0.130 mol → 30% yield).
†Yield for sulfonation step only.

Emerging Techniques and Optimization

Recent advances focus on continuous-flow systems to enhance reaction efficiency and reduce byproducts. For example, microreactor technology could improve heat transfer during exothermic nitration steps. Additionally, computational modeling aids in predicting regioselectivity, particularly for directing substituents in polysubstituted aromatics.

Critical Challenges:

  • Regiochemical Control: Competing directing effects of hydroxyl and methyl groups complicate position-selective chloroacylation.
  • Purification: Column chromatography remains essential due to structural similarities between byproducts and the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.

Major Products:

    Oxidation: Formation of 3-chloro-2-hydroxy-5-methylbenzoic acid.

    Reduction: Formation of 1-(3-chloro-2-hydroxy-5-methylphenyl)ethanol.

    Substitution: Formation of 1-(3-methoxy-2-hydroxy-5-methylphenyl)ethan-1-one or 1-(3-cyano-2-hydroxy-5-methylphenyl)ethan-1-one.

Scientific Research Applications

1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the hydroxyl and chlorine groups can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

The biological activity, solubility, and reactivity of substituted acetophenones are highly dependent on the positions of functional groups. Below is a comparative analysis of key analogues:

Table 1: Substituent Positions and Key Properties
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one Cl (3), OH (2), Me (5) C₉H₉ClO₂ 184.62 Pharmaceutical intermediate
1-(5-Chloro-2-hydroxy-3-methylphenyl)ethan-1-one Cl (5), OH (2), Me (3) C₉H₉ClO₂ 184.62 Life science research
5-Chloro-2-hydroxy-4-methylacetophenone* Cl (5), OH (2), Me (4) C₉H₉ClO₂ 184.62 Misidentified in early literature
1-(3-Hydroxyphenyl)ethan-1-one OH (3) C₈H₈O₂ 136.15 Precursor to etilefrine (vasopressor)
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one N-methylpiperazine (4) C₁₃H₁₇N₂O 217.29 Dual MAO-B/AChE inhibitor candidate

*Historically misassigned structure.

Key Observations:

Positional Isomerism :

  • The target compound and its isomer (1-(5-chloro-2-hydroxy-3-methylphenyl)ethan-1-one) share identical molecular formulas but differ in substituent positions. This alters hydrogen-bonding patterns and crystal packing, influencing solubility and bioavailability .
  • The hydroxyl group at position 2 in both isomers facilitates hydrogen bonding, enhancing stability in solid-state structures .

Chlorine substitution at position 3 (target compound) vs. position 5 (isomer) may affect electrophilic reactivity and interaction with biological targets.

Synthetic Challenges :

  • Chlorination at position 3 (target compound) requires precise regioselective conditions to avoid byproducts like the 5-chloro isomer .
  • The absence of a methyl group in 1-(3-hydroxyphenyl)ethan-1-one simplifies synthesis but reduces steric hindrance, impacting metabolic stability .

Functional Group Variations

Hydroxyl vs. Alkoxy Groups
  • Hydroxyl Group (Target Compound) : Enhances hydrogen-bonding capacity, improving crystallinity but increasing susceptibility to oxidation .
  • Methoxy Group (e.g., 1-(4-{3-Methoxy-4-nitrophenyl}piperazine-1-yl)ethan-1-one) : Increases lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .
Halogen Substituents
  • Chlorine (Target Compound) : Withdraws electron density, directing electrophilic substitution to specific ring positions. This is critical in further functionalization (e.g., nitration, sulfonation) .
  • Bromine (e.g., 1-(4-bromophenyl)ethan-1-one) : Larger atomic radius increases steric effects, slowing reaction kinetics but improving radiopharmaceutical labeling efficiency .

Biological Activity

Overview

1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one, also known as a chlorinated derivative of acetophenone, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This compound exhibits a unique chemical structure characterized by a hydroxyl group and a chlorine atom on the phenyl ring, influencing its reactivity and interaction with biological targets.

  • Molecular Formula : C9H9ClO2
  • CAS Number : 7507-88-2
  • Molecular Weight : Approximately 188.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The hydroxyl and chlorine groups enhance its binding affinity to enzymes and receptors, potentially modulating their activities. This interaction can lead to inhibition of key biochemical pathways, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.0195 mg/mL
Candida albicans0.0048 mg/mL

The presence of the chlorine substituent is believed to enhance its antimicrobial efficacy by disrupting microbial cell membranes or inhibiting enzymatic functions necessary for microbial survival .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects in preliminary studies. The compound may inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests possible applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various halogenated phenolic compounds demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in swelling and pain compared to control groups, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
1-(5-Chloro-2-hydroxyphenyl)ethan-1-oneModerateLow
1-(2-Hydroxy-5-methylphenyl)ethan-1-oneLowModerate

This table highlights that while all compounds share similar structural features, their biological activities can vary significantly based on the positioning of substituents on the phenyl ring .

Q & A

Q. What are the key considerations for synthesizing 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one with high purity (>95%)?

Synthesis requires optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize by-products. For example, chlorination and hydroxylation steps must be carefully controlled to avoid over-substitution. Characterization via 1H^1 \text{H}-NMR and LC-MS can confirm purity and structural integrity, with reference to PubChem spectral data .

Q. How can X-ray crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction using programs like SHELXL or SHELXTL provides definitive structural proof. Key parameters include bond lengths (e.g., C-Cl: ~1.74 Å), angles, and intermolecular hydrogen bonds involving the hydroxyl group. Structure validation tools like PLATON or CCDC software ensure geometric accuracy .

Q. What spectroscopic techniques are most effective for characterizing its functional groups?

  • FT-IR : Detect hydroxyl (O-H stretch: ~3200–3600 cm1^{-1}) and carbonyl (C=O: ~1680–1720 cm1^{-1}) groups.
  • 1H^1 \text{H}-NMR : Assign peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Compare with NIST reference spectra .
  • LC-MS : Confirm molecular weight (184.62 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds influence the crystal packing and physicochemical properties of this compound?

Graph set analysis (e.g., Etter’s rules) reveals hydrogen-bonding motifs (e.g., D(2)\text{D}(2) or R22(8)\text{R}_2^2(8)) between hydroxyl and carbonyl groups. These interactions affect solubility, melting point, and stability, as observed in Acta Crystallographica reports .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The electron-withdrawing chloro and hydroxyl groups activate the carbonyl carbon toward nucleophilic attack, while steric hindrance from the methyl group may slow kinetics .

Q. How can contradictory data in spectroscopic studies (e.g., NMR shifts) be resolved?

Cross-validate using multiple techniques:

  • 2D-NMR (HSQC, HMBC) assigns ambiguous proton environments.
  • X-ray crystallography resolves positional isomerism.
  • Dynamic NMR detects conformational exchange in solution .

Q. What are the mechanistic pathways for its oxidative degradation under environmental conditions?

Radical-mediated oxidation (via OH^\bullet) targets the hydroxyl group, forming quinone intermediates. LC-MS/MS identifies degradation products, while EPR spectroscopy confirms radical formation. Compare with analogous chlorinated acetophenones .

Q. How does this compound act as an intermediate in synthesizing bioactive molecules?

Its chloro and hydroxyl groups serve as handles for cross-coupling (e.g., Suzuki-Miyaura) or condensation reactions. For example, coupling with boronic acids yields biaryl derivatives with potential antimicrobial activity. Monitor reaction progress via TLC or HPLC .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation (acute toxicity category 4) and skin contact.
  • Store in sealed containers away from oxidizers. Refer to SDS guidelines for spill management .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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1-(3-Chloro-2-hydroxy-5-methylphenyl)ethan-1-one
Reactant of Route 2
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